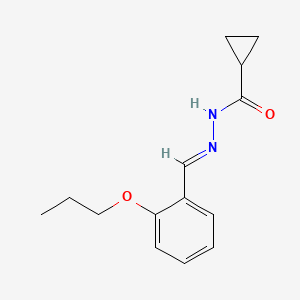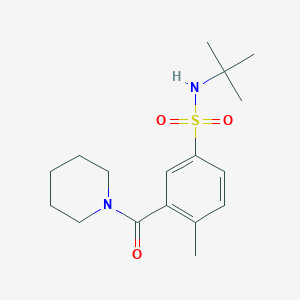![molecular formula C22H21N5O2 B5036574 5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine](/img/structure/B5036574.png)
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine is a complex organic molecule that features a combination of oxadiazole and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the 4-methoxyphenylmethyl group: This step involves the alkylation of the oxadiazole ring using a suitable alkylating agent.
Formation of the pyridine moiety: The pyridine ring is introduced through a cyclization reaction involving a suitable precursor.
Final coupling: The oxadiazole and pyridine moieties are coupled together using a suitable linker, such as a pyridin-2-ylethyl group, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific properties.
Biological Research: The compound is investigated for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of 5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine: is unique due to its combination of oxadiazole and pyridine moieties, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
5-[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-(2-pyridin-2-ylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-28-19-8-5-16(6-9-19)14-21-26-22(29-27-21)17-7-10-20(25-15-17)24-13-11-18-4-2-3-12-23-18/h2-10,12,15H,11,13-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENVFXYHJRGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NOC(=N2)C3=CN=C(C=C3)NCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]-2-pyridin-4-ylethanamine](/img/structure/B5036492.png)
![3-(2-fluorophenyl)-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5036509.png)
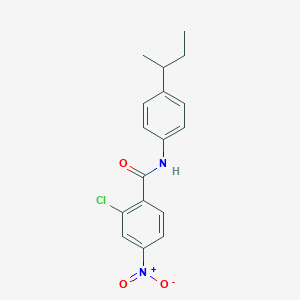
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5036519.png)
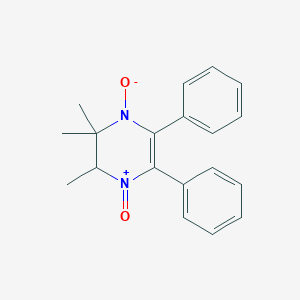
![1-Cyclopropyl-5-[4-(3-methylphenyl)sulfanylpiperidine-1-carbonyl]piperidin-2-one](/img/structure/B5036531.png)
![1-[4-fluoro-3-(4-morpholinylsulfonyl)benzoyl]indoline](/img/structure/B5036538.png)
![2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5036545.png)
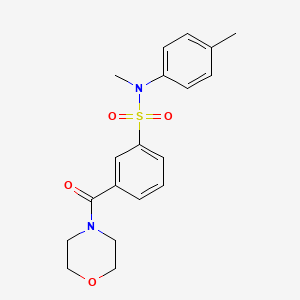
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5036564.png)
![4-(benzyloxy)-N-{[(3-bromophenyl)amino]carbonothioyl}benzamide](/img/structure/B5036568.png)
![3-chloro-N-{[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B5036579.png)
